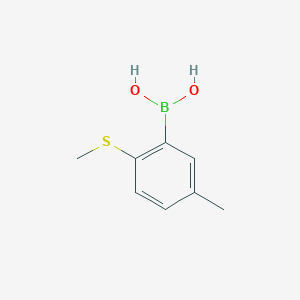
5-Methyl-2-(methylthio)phenylboronic acid
Übersicht
Beschreibung
5-Methyl-2-(methylthio)phenylboronic acid is a chemical compound with the CAS Number: 1259443-48-5 . It has a molecular weight of 182.05 and is a solid at room temperature . The IUPAC name for this compound is 5-methyl-2-(methylsulfanyl)phenylboronic acid .
Synthesis Analysis
The synthesis of boronic acids like 5-Methyl-2-(methylthio)phenylboronic acid often involves the use of organometallic compounds such as phenylmagnesium bromide and trimethyl borate . The resulting ester is then hydrolyzed to produce the boronic acid .Molecular Structure Analysis
The InChI code for 5-Methyl-2-(methylthio)phenylboronic acid is 1S/C8H11BO2S/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Boronic acids like 5-Methyl-2-(methylthio)phenylboronic acid are often used in Suzuki-Miyaura coupling reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis
5-Methyl-2-(methylthio)phenylboronic acid is a solid at room temperature . and should be stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Targeted Drug Delivery
5-Methyl-2-(methylthio)phenylboronic acid, as a derivative of phenylboronic acid, has been utilized in the development of targeted drug delivery systems. For instance, phenylboronic acid-functionalized polymeric micelles have shown potential in targeting HepG2 cells, a type of liver cancer cell. These micelles, developed from amphiphilic block copolymers, can self-assemble in water and selectively deliver drugs to cancer cells, improving the efficacy of cancer treatment (Zhang et al., 2013).
Catalysis in Organic Synthesis
Phenylboronic acids, including 5-Methyl-2-(methylthio)phenylboronic acid, serve as catalysts or intermediates in organic synthesis. A notable example is their role in Suzuki-Miyaura cross-coupling reactions. For instance, a palladium complex with 2-(methylthio)aniline has been shown to efficiently catalyze C-C coupling reactions in water, a greener alternative to traditional methods (Rao et al., 2014).
Glucose-Responsive Materials
In the field of biomedical engineering, phenylboronic acid-based materials, including derivatives like 5-Methyl-2-(methylthio)phenylboronic acid, are used to create glucose-responsive systems. These materials have significant implications for insulin delivery, providing a basis for developing advanced drug delivery systems that respond to blood glucose levels (Ma & Shi, 2014).
Advanced Bio-Applications
The unique chemistry of phenylboronic acid and its derivatives, such as 5-Methyl-2-(methylthio)phenylboronic acid, allows for their use in various advanced bio-applications. These applications include drug delivery systems and biosensors, particularly those involving interactions with glucose and sialic acid (Lan & Guo, 2019).
Nanotechnology and Material Science
Phenylboronic acid-based nanomaterials are increasingly being explored for their unique properties and potential applications in fields like nanotechnology and material science. These materials can exhibit stimuli-responsive behavior, useful in designing smart drug delivery systems and sensors (Hasegawa et al., 2015).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Eigenschaften
IUPAC Name |
(5-methyl-2-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2S/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLWXIOFGZGNAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)SC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(methylthio)phenylboronic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

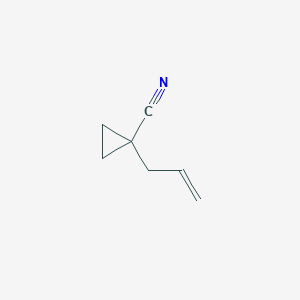
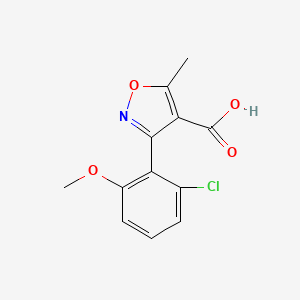
![4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B1429116.png)
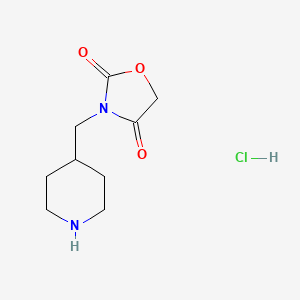
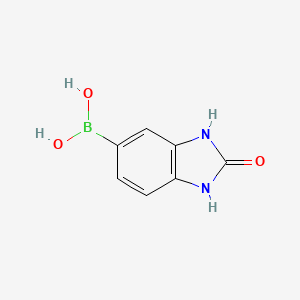
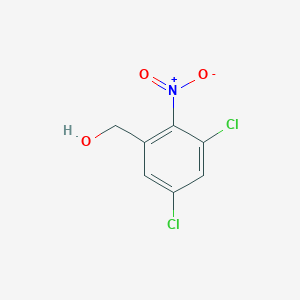
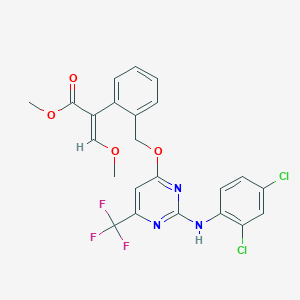

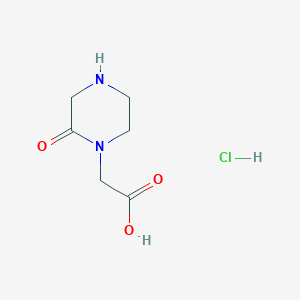
![3-Oxaspiro[5.5]undecan-9-one](/img/structure/B1429127.png)
![Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1429130.png)
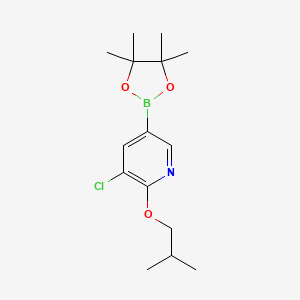
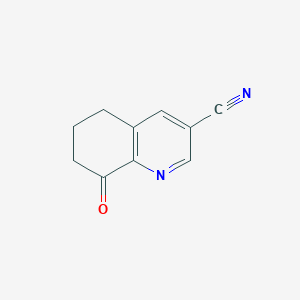
![7-Chloro-2-iodoimidazo[1,2-A]pyridine](/img/structure/B1429134.png)